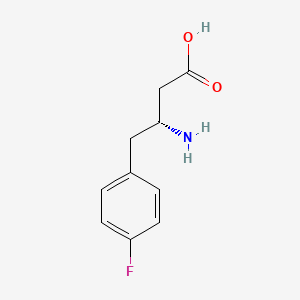

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid

Overview

Description

“®-3-Amino-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 741217-33-4 . It has a molecular weight of 197.21 and its molecular formula is C10H12FNO2 . It is also known as “®-4-Amino-3-(4-fluorophenyl)butanoic acid” and "baclofen". It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 . The InChI key is QWHXHLDNSXLAPX-QMMMGPOBSA-N .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 329.1±32.0 °C . Its predicted density is 1.244±0.06 g/cm3 . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 4.08±0.10 .Scientific Research Applications

Pharmaceutical Intermediate

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid serves as an important pharmaceutical intermediate. It is typically prepared by a Friedel-Crafts reaction, with sulfonation effectively removing undesired isomers (Fan, 1990).

GABAB Receptor Study

This compound has been used in synthesizing new GABAB agonists for potential PET radiotracers. One such compound demonstrated the ability to enter the mouse brain and was influenced by GABAB receptors, suggesting its potential in imaging studies (Naik et al., 2018).

Fluorescence Properties

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid has been involved in the synthesis of fluorescent d-amino acids, which show potential for incorporation into peptide sequences and have distinct fluorescence properties (Maity et al., 2015).

Substrate Stereospecificity

Studies on the substrate and inhibitory properties of various enantiomers of this compound have provided insights into the active site topography and substrate stereospecificity of gamma-aminobutyric acid aminotransferase (Silverman et al., 1987).

Vibrational and Electronic Structure Analysis

A study on the vibrational and electronic structure of this non-proteinogenic amino acid revealed information on its zwitterionic structures, H-bonding, and other electronic properties, enhancing our understanding of such fluorinated building blocks (Pallavi & Tonannavar, 2020).

Crystal Engineering

This compound's role in crystal engineering has been explored, particularly in its interactions with other molecules, significantly contributing to the field of materials science and pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Anticonvulsant Properties

Research into Schiff bases of gamma-aminobutyric acid using analogs of this compound has led to the discovery of new anticonvulsants and gamma-aminobutyric acid mimetics, highlighting its potential in neuropharmacology (Kaplan et al., 1980).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . It is recommended to avoid prolonged exposure, use caution when handling, and not to breathe dust or vapor . It is also advised not to get it in eyes, on skin, or on clothing .

properties

IUPAC Name |

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAZHPYPJNEKID-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420717 | |

| Record name | AG-H-04452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid | |

CAS RN |

763073-51-4 | |

| Record name | AG-H-04452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)

![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)

![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)